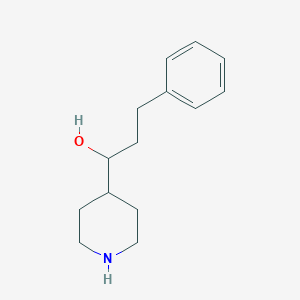

3-Phenyl-1-(piperidin-4-yl)propan-1-ol

Übersicht

Beschreibung

3-Phenyl-1-(piperidin-4-yl)propan-1-ol is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cytochrome P450 Enzyme Inhibition

One of the primary scientific research applications of compounds related to 3-Phenyl-1-(piperidin-4-yl)propan-1-ol, specifically arylcycloalkylamines like phenyl piperidines, involves their role as chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These compounds are utilized in studying drug-drug interactions (DDIs) due to their ability to inhibit specific CYP isoforms, which are critical for the metabolism of various drugs. The selectivity of these inhibitors is crucial for deciphering the involvement of particular CYP isoforms in the metabolism of drugs, thus helping in predicting potential DDIs (Khojasteh et al., 2011).

Pharmacophoric Contributions in Antipsychotic Agents

Compounds with the phenyl piperidine structure have been studied for their contributions as pharmacophoric groups in several antipsychotic agents. The arylalkyl substituents, exemplified in these compounds, have been shown to improve the potency and selectivity of the binding affinity at D(2)-like receptors, which are significant targets for antipsychotic drugs. This indicates their potential utility in developing new therapeutic agents targeting psychiatric conditions (Sikazwe et al., 2009).

Antineoplastic Agent Development

The chemical framework of this compound is analogous to structures found in novel series of compounds being investigated as antineoplastic (anti-cancer) agents. Such compounds have demonstrated excellent cytotoxic properties, often more potent than contemporary anticancer drugs, with features like greater tumor-selective toxicity and the ability to modulate multi-drug resistance. This positions them as potential candidates for future cancer therapies (Hossain et al., 2020).

Aromatic Substitution in Organic Chemistry

The reactivity of piperidine, a core element of this compound, towards nitro-group aromatic substitution has been extensively studied in organic chemistry. This reaction mechanism, involving piperidine, provides quantitative yields of substituted benzene derivatives, offering insights into synthetic strategies for designing new organic compounds. Such studies enhance our understanding of nucleophilic aromatic substitution reactions, which are pivotal in the synthesis of various organic materials (Pietra & Vitali, 1972).

Wirkmechanismus

Target of Action

Similar compounds have been known to target proteins like serine/threonine-protein kinase b-raf . These proteins play a crucial role in regulating cell growth and proliferation.

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Compounds with similar structures have been implicated in pathways related to cell growth and proliferation . The compound’s interaction with its targets could potentially influence these pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

Factors such as the compound’s molecular weight (21932 g/mol) , and its structural features, including the presence of a piperidine ring and a phenyl group, could influence its pharmacokinetic properties. These properties would ultimately impact the compound’s bioavailability and its ability to reach its targets in the body.

Result of Action

Based on its potential targets and the known effects of similar compounds, it could potentially influence cell growth and proliferation .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

3-Phenyl-1-(piperidin-4-yl)propan-1-ol plays a significant role in various biochemical reactions. It is known to interact with muscarinic cholinergic receptors, acting as a muscarinic antagonist . This interaction inhibits the actions of endogenous acetylcholine, thereby blocking the receptor’s activity. The compound’s role as a muscarinic antagonist makes it valuable in the study of neurological disorders and the development of therapeutic agents.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving muscarinic receptors . This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound’s antagonistic action on muscarinic receptors can affect neurotransmitter release, impacting neuronal communication and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to muscarinic cholinergic receptors. By binding to these receptors, the compound prevents the activation of the receptor by acetylcholine . This inhibition can lead to a decrease in intracellular calcium levels, affecting various downstream signaling pathways. Additionally, the compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to adaptive changes in cellular responses, potentially altering gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing symptoms of neurological disorders . At higher doses, it can cause toxic or adverse effects, including disruptions in normal cellular function and potential toxicity to specific organs. Threshold effects are observed, where the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may involve hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted via renal or hepatic pathways. These metabolic processes can influence the compound’s bioavailability and duration of action.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cellular membranes and accumulate in particular tissues, depending on its affinity for transporters and binding sites. This distribution pattern affects its localization and concentration within different cellular compartments, influencing its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures, such as the endoplasmic reticulum or mitochondria, can affect its interactions with other biomolecules and its role in cellular processes.

Eigenschaften

IUPAC Name |

3-phenyl-1-piperidin-4-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-14(13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,13-16H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJVCEXVUFHCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593143 | |

| Record name | 3-Phenyl-1-(piperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24152-52-1 | |

| Record name | α-(2-Phenylethyl)-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24152-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-1-(piperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

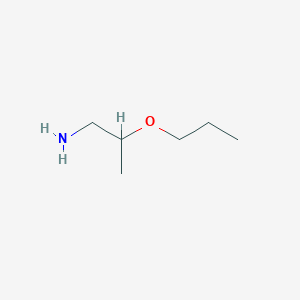

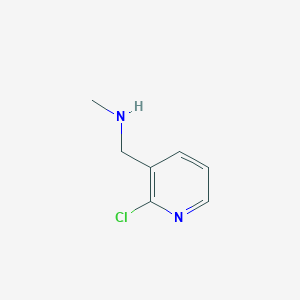

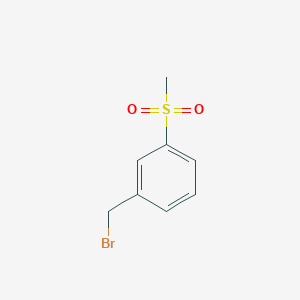

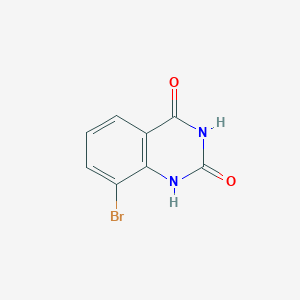

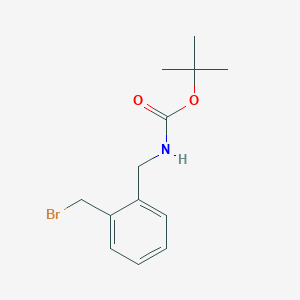

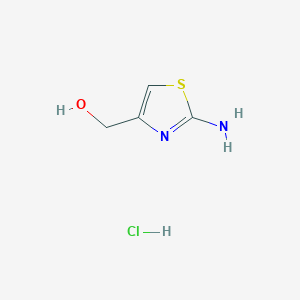

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.